Ethyl 2-(piperazin-1-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(piperazin-1-yl)acetate hydrochloride is an organic compound with the molecular formula C8H17ClN2O2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its versatility in synthetic chemistry and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(piperazin-1-yl)acetate hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of ethyl 2-(piperazin-1-yl)acetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process may include steps such as solvent extraction, crystallization, and purification to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperazin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield secondary amines.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Alkylated or acylated piperazine derivatives.
Oxidation: Piperazine N-oxides.
Reduction: Secondary amines.
Hydrolysis: Piperazine carboxylic acids.
Scientific Research Applications
Ethyl 2-(piperazin-1-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(piperazin-1-yl)acetate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The piperazine ring can mimic the structure of natural ligands, allowing it to modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(piperazin-1-yl)acetate hydrochloride can be compared with other piperazine derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Cetirizine hydrochloride: Contains a piperazine ring and is used as an antihistamine.
Piperazine citrate: Used as an anthelmintic agent.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other piperazine derivatives .
Properties
IUPAC Name |
ethyl 2-piperazin-1-ylacetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHDYLVDFNODO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCNCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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